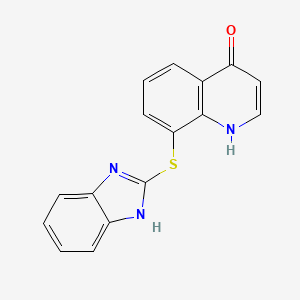
4(1H)-Quinolinone, 8-(1H-benzimidazol-2-ylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((1H-benzo[d]imidazol-2-yl)thio)quinolin-4(1H)-one is a complex organic compound that features both benzimidazole and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1H-benzo[d]imidazol-2-yl)thio)quinolin-4(1H)-one typically involves multi-step reactions. One common method includes the condensation of 2-mercaptobenzimidazole with 4-chloroquinoline under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
8-((1H-benzo[d]imidazol-2-yl)thio)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols.
科学研究应用
8-((1H-benzo[d]imidazol-2-yl)thio)quinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
作用机制
The mechanism of action of 8-((1H-benzo[d]imidazol-2-yl)thio)quinolin-4(1H)-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For instance, it could interact with DNA or proteins, disrupting cellular processes and leading to cell death in cancer cells .
相似化合物的比较
Similar Compounds
- 8-((1H-benzo[d]imidazol-2-yl)methoxy)quinoline
- 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
Uniqueness
8-((1H-benzo[d]imidazol-2-yl)thio)quinolin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
112903-36-3 |
|---|---|
分子式 |
C16H11N3OS |
分子量 |
293.3 g/mol |
IUPAC 名称 |
8-(1H-benzimidazol-2-ylsulfanyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H11N3OS/c20-13-8-9-17-15-10(13)4-3-7-14(15)21-16-18-11-5-1-2-6-12(11)19-16/h1-9H,(H,17,20)(H,18,19) |
InChI 键 |
KXXZJXYBSBJFHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=CC4=C3NC=CC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


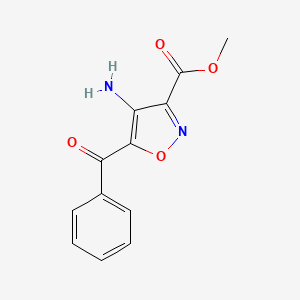

![N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine](/img/structure/B12896334.png)
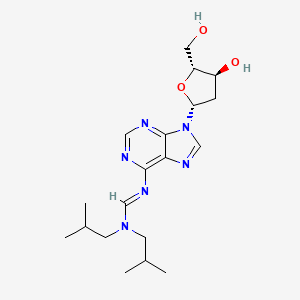
![6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12896343.png)
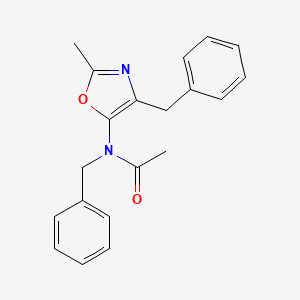
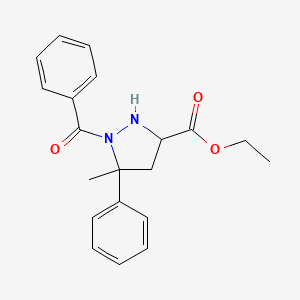
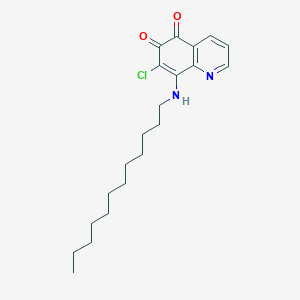
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12896387.png)
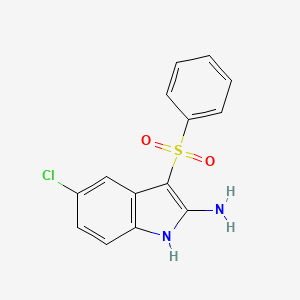
![4-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12896404.png)
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)
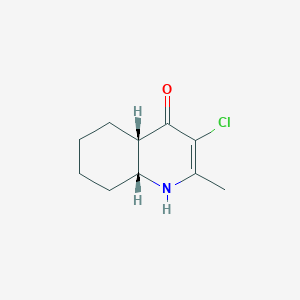
![5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-](/img/structure/B12896427.png)
